4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-oxobutanenitrile with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-propyl-1H-pyrazole-3-carbonitrile.
Oxidation: Formation of 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 4-chloro-1-propyl-1H-pyrazole-3-methanol.
Scientific Research Applications
4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Chloro-1-ethyl-1H-pyrazole-3-carbonitrile
- 4-Chloro-1-butyl-1H-pyrazole-3-carbonitrile
Uniqueness
4-Chloro-1-propyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloro-1-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3 |
InChI Key |
RMLDJYZMCYJQDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C#N)Cl |
Origin of Product |
United States |
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